molecular formula C17H21N3O3S B2367078 cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-09-0

cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2367078
CAS No.: 851802-09-0
M. Wt: 347.43
InChI Key: GAPKJWGRHVXUKD-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a nitrobenzyl thioether, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Amines.

    Reduction: Sulfoxides or sulfones.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(2-((4-nitrophenyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.

    Cyclohexyl(2-((4-aminobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with an aminobenzyl group instead of a nitrobenzyl group.

Uniqueness

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPKJWGRHVXUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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